molecular formula C5H6BrNO B2505482 5-Bromo-3,4-diméthyl-1,2-oxazole CAS No. 89322-53-2

5-Bromo-3,4-diméthyl-1,2-oxazole

Numéro de catalogue: B2505482
Numéro CAS: 89322-53-2
Poids moléculaire: 176.013
Clé InChI: FSRPLFXCNDHUIY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-3,4-dimethylisoxazole is a heterocyclic compound with the molecular formula C5H6BrNO It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom

Applications De Recherche Scientifique

Pharmaceutical Development

5-Bromo-3,4-dimethylisoxazole is a crucial intermediate in synthesizing various pharmaceutical compounds. Its derivatives have shown potential as:

  • Anticancer Agents: The compound acts as a competitive inhibitor of bromodomain-containing proteins, which are involved in regulating gene expression through recognition of acetylated lysines on histones. This inhibition disrupts cancer cell proliferation, making it a candidate for cancer therapies .

Biochemical Research

The compound has been extensively studied for its role in:

  • Enzyme Inhibition: It serves as a model for understanding interactions between small molecules and bromodomains, providing insights into epigenetic regulation mechanisms .
  • Cellular Studies: Research demonstrates that it effectively displaces acetylated histone-mimicking peptides from bromodomains, indicating its potential as a tool for probing chromatin dynamics .

Material Science

5-Bromo-3,4-dimethylisoxazole is explored for its applications in:

  • Polymer Synthesis: Its unique structure allows it to participate in reactions that lead to the formation of advanced materials with improved thermal and chemical resistance .

Case Study 1: Anticancer Activity

In a study published in Nature Communications, researchers optimized derivatives of 3,5-dimethylisoxazole to develop potent inhibitors of bromodomain proteins. Compounds derived from this class demonstrated significant antiproliferative effects on acute myeloid leukemia cells without general cytotoxicity on other cell lines .

Case Study 2: Enzyme Interaction Studies

A study detailed the use of X-ray crystallography to understand how 5-bromo-3,4-dimethylisoxazole mimics acetylated lysines in binding to bromodomains. This research highlighted its potential for developing selective inhibitors targeting specific bromodomain subtypes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3,4-dimethylisoxazole typically involves the bromination of 3,4-dimethylisoxazole. One common method is the reaction of 3,4-dimethylisoxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques .

Industrial Production Methods: Industrial production of 5-Bromo-3,4-dimethylisoxazole may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification methods such as chromatography can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-3,4-dimethylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparaison Avec Des Composés Similaires

  • 3,5-Dimethylisoxazole
  • 4-Bromo-3,5-dimethylisoxazole
  • 3,4-Dimethylisoxazole

Comparison: 5-Bromo-3,4-dimethylisoxazole is unique due to the presence of both bromine and methyl groups on the isoxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the bromine atom enhances its ability to participate in substitution reactions, while the methyl groups influence its steric and electronic properties .

Activité Biologique

5-Bromo-3,4-dimethylisoxazole is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of bromodomain-containing proteins. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative analyses with related compounds.

Overview of Biological Activity

5-Bromo-3,4-dimethylisoxazole has been studied for various biological activities, including:

  • Anticancer Properties : The compound exhibits significant potential in inhibiting the proliferation of cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest antimicrobial effects against certain pathogens.
  • Inhibition of Bromodomain Proteins : It acts as an inhibitor of bromodomain-containing proteins, which play critical roles in gene transcription regulation.

Target Interactions

The primary mechanism through which 5-bromo-3,4-dimethylisoxazole exerts its biological effects involves its interaction with bromodomain proteins, particularly BRD4. This interaction disrupts the binding of acetylated lysine residues on histones, thereby affecting gene expression and cellular processes.

Biochemical Pathways

The compound is associated with multiple biochemical pathways:

  • Cell Cycle Regulation : Inhibitors like 5-bromo-3,4-dimethylisoxazole can induce cell cycle arrest in cancer cells.
  • Apoptosis Modulation : It influences apoptosis pathways, potentially enhancing the sensitivity of cancer cells to therapeutic agents.

Pharmacokinetics and Stability

The molecular weight of 5-bromo-3,4-dimethylisoxazole is approximately 176.01 g/mol, indicating favorable bioavailability. Stability studies suggest that environmental factors such as temperature can affect its efficacy and shelf-life.

Antitumor Activity

Recent studies have demonstrated that derivatives of 5-bromo-3,4-dimethylisoxazole show remarkable antitumor activity. For example:

  • Compound 22 , a derivative based on the isoxazole framework, exhibited an IC50 value of 162 nM against HCT116 colorectal cancer cells. This compound down-regulated c-MYC protein levels and up-regulated HEXIM1 expression, modulating apoptosis through intrinsic pathways .
CompoundCell LineIC50 (nM)Mechanism
Compound 22HCT116162Down-regulates c-MYC
DDT26MCF-7Not specifiedInduces G1 phase arrest

Comparative Analysis with Similar Compounds

5-Bromo-3,4-dimethylisoxazole is compared with other isoxazole derivatives to highlight its unique properties:

Compound NameStructureBiological Activity
3,5-Dimethylisoxazole-Moderate BRD4 inhibition
4-Bromo-3,5-dimethylisoxazole-Enhanced reactivity but less selective
5-Bromo-3,4-dimethylisoxazole-Strong BRD4 inhibition and anticancer properties

The presence of both bromine and methyl groups in 5-bromo-3,4-dimethylisoxazole enhances its chemical reactivity and biological activity compared to its analogs .

Propriétés

IUPAC Name

5-bromo-3,4-dimethyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-3-4(2)7-8-5(3)6/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRPLFXCNDHUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89322-53-2
Record name 5-bromo-3,4-dimethyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.